- Labelling of GW796406X with (M+4)-methylcopper, Journal of Labelled Compounds and Radiopharmaceuticals, 2007, 50(5-6), 500-501

Cas no 90719-30-5 (Locostatin)

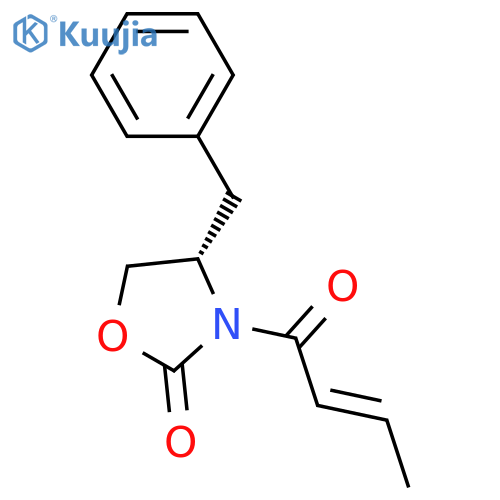

Locostatin structure

Productnaam:Locostatin

Locostatin Chemische en fysische eigenschappen

Naam en identificatie

-

- (4S)-N-Crotonyl-4-benzyl-2-oxazolidinone

- (N-CROTONYL)-(4S)-BENZYL-2-OXAZOLIDINONE

- (N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE

- (4S)-3-[(E)-BUT-2-ENOYL]-4-BENZYL-2-OXAZOLIDINONE

- (4S)-N-[(2E)-but-2-enoyl]-4-phenylmethyl-1,3-oxazolidin-2-one

- (N-Crotonyl)-(R)-4-benzyl-2-oxazolidinone

- (R)-4-BENZYL-3-CROTONYL-2-OXAZOLIDINONE

- (S)-3-((E)-but-2-enoyl)-4-benzyloxazolidin-2-one

- (S)-3-((E)-but-2-enoyl)-4-benzyloxazolidinone

- (S,E)-3-(but-2'-enoyl)-4-benzyloxazolidin-2-one

- (S,E)-4-benzyl-3-(but-2-enoyl)oxazolidin-2-one

- 4-(S)-benzyl-((

- (4S)-3-[(E)-1-Oxo-2-butenyl]-4-(phenylmethyl)-2-oxazolidinone

- UIC-1005

- (4S)-3-[(2E)-1-Oxo-2-buten-1-yl]-4-(phenylmethyl)-2-oxazolidinone (ACI)

- 2-Oxazolidinone, 3-(1-oxo-2-butenyl)-4-(phenylmethyl)-, [S-(E)]- (ZCI)

- 2-Oxazolidinone, 3-[(2E)-1-oxo-2-butenyl]-4-(phenylmethyl)-, (4S)- (9CI)

- (4S)-4-Benzyl-3-((E)-2-butenoyl)oxazolidin-2-one

- Locostatin

- UIC 1005

- Locostatin, >=98% (HPLC)

- F96187

- (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one

- Cell Sheet Migration Inhibitor, Locostatin

- (S)-(+)-4-Benzyl-3-crotonyl-2-oxazolidinone, 97%

- AKOS015913245

- (S)-3-(1-Oxo-2-butenyl)-4-(phenylmethyl)-2-oxazolidinone; (4S)-3-(1-Oxo-2-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone

- (E/Z)-Locostatin

- DA-54986

- UTZAFVPPWUIPBH-QSLRECBCSA-N

- DTXCID901021597

- CS-W014127

- (4S)-4-benzyl-3-((E)-but-2-enoyl)-1,3-oxazolidin-2-one

- (S,E)-4-benzyl-3-but-2-enoyloxazolidin-2-one

- AS-41290

- 90719-30-5

- (S)-(+)-4-Benzyl-3-crotonyl-2-oxazolidi

- SCHEMBL5058895

- CS-0136354

- 133812-16-5

- HY-W013411A

- (4S)-4-benzyl-3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one

- SCHEMBL5058893

- DTXSID40879994

- (4S)-3-((E)-2-butenoyl)-4-benzyl-2-oxazolidinone

- HY-W013411

- MFCD00278769

-

- MDL: MFCD00278769

- Inchi: 1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/b6-2+/t12-/m0/s1

- InChI-sleutel: UTZAFVPPWUIPBH-QSLRECBCSA-N

- LACHT: C(C1C=CC=CC=1)[C@H]1COC(=O)N1C(=O)/C=C/C

Berekende eigenschappen

- Exacte massa: 197.10500

- Monoisotopische massa: 245.10519334g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 4

- Zware atoomtelling: 18

- Aantal draaibare bindingen: 4

- Complexiteit: 345

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 1

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 1

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 46.6Ų

- Aantal tautomers: nothing

- Oppervlakte lading: 0

- XLogP3: 2.5

Experimentele eigenschappen

- Kleur/vorm: Not available

- Smeltpunt: 84-88 °C(lit.)

- Oplosbaarheid: DMSO: ≥30mg/mL

- PSA: 46.61000

- LogboekP: 1.29870

- Oplosbaarheid: Not available

Locostatin Beveiligingsinformatie

- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport

- WGK Duitsland:3

- Veiligheidsinstructies: S24/25

- Opslagvoorwaarde:2-8°C

Locostatin Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206994-50mg |

Locostatin |

90719-30-5 | 98% | 50mg |

¥1621 | 2023-02-17 | |

| Chemenu | CM529116-50mg |

(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |

90719-30-5 | 98% | 50mg |

$67 | 2024-07-20 | |

| Ambeed | A127375-1g |

(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |

90719-30-5 | 98% | 1g |

$957.0 | 2025-02-24 | |

| MedChemExpress | HY-W013411A-50mg |

Locostatin |

90719-30-5 | 99.82% | 50mg |

¥2800 | 2024-07-21 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13378-10mg |

Locostatin |

90719-30-5 | 98% | 10mg |

¥891.00 | 2023-09-09 | |

| Chemenu | CM529116-250mg |

(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |

90719-30-5 | 98% | 250mg |

$192 | 2024-07-20 | |

| MedChemExpress | HY-W013411A-5mg |

Locostatin |

90719-30-5 | 99.82% | 5mg |

¥468 | 2024-07-21 | |

| MedChemExpress | HY-W013411A-10mM*1 mL in DMSO |

Locostatin |

90719-30-5 | 99.82% | 10mM*1 mL in DMSO |

¥514 | 2024-07-21 | |

| 1PlusChem | 1P006BIH-250mg |

(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE |

90719-30-5 | 97% | 250mg |

$584.00 | 2025-02-21 | |

| Axon Medchem | 2590-10mg |

Locostatin |

90719-30-5 | 100% | 10mg |

€60.00 | 2025-03-06 |

Locostatin Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Triethylamine , Lithium chloride Solvents: Tetrahydrofuran ; -15 °C; -15 °C → rt; 12 h, rt

Referentie

- Stereocontrolled total synthesis of (-)-kainic acid, Organic Letters, 2007, 9(9), 1635-1638

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -78 °C

1.2 30 min, -78 °C; -78 °C → 0 °C; 15 min, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 30 min, -78 °C; -78 °C → 0 °C; 15 min, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Referentie

- A Concise Diels-Alder Strategy for the Asymmetric Synthesis of (+)-Albicanol, (+)-Albicanyl Acetate, (+)-Dihydrodrimenin, and (-)-Dihydroisodrimeninol, Organic Letters, 2009, 11(15), 3178-3181

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -78 °C

1.2 -78 °C; 30 min, -78 °C; 15 min, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 -78 °C; 30 min, -78 °C; 15 min, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referentie

- Palladium-Catalyzed Diastereoselective Synthesis of 3-Arylbutanoic Acid Derivatives, Journal of Organic Chemistry, 2017, 82(23), 12286-12293

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 30 min, rt

1.2 rt; 5 h, rt

1.3 Reagents: Water ; rt

1.2 rt; 5 h, rt

1.3 Reagents: Water ; rt

Referentie

- Stereoselective synthesis of an alarm pheromone of Grematogaster ants using (4S)-4-benzyloxazolidinone as chiral auxiliary, Chemistry of Natural Compounds, 2010, 46(1), 83-85

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; -78 °C → rt

1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; -78 °C → rt

Referentie

- Highly diastereoselective conjugate additions of monoorganocopper reagents to chiral imides, Tetrahedron, 2004, 60(9), 2097-2110

Locostatin Raw materials

Locostatin Preparation Products

Locostatin Gerelateerde literatuur

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

-

5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

90719-30-5 (Locostatin) Gerelateerde producten

- 1094783-71-7(4-(3-Methoxypropoxy)phenylmethanamine)

- 1824611-80-4(Ethyl 3-amino-3-(3-aminophenyl)propanoate)

- 937643-93-1(Ethyl 3-(3-bromopyridin-2-yl)propanoate)

- 921793-91-1(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-fluorophenoxy)acetamide)

- 2228441-90-3(2,2-difluoro-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethan-1-amine)

- 158387-04-3(3-(3-methylthiophen-2-yl)-3-oxopropanenitrile)

- 35982-56-0(6,7-Dichloro-2-(trifluoromethyl)quinazolin-4(3H)-one)

- 1806998-27-5(3-(Bromomethyl)-2-(difluoromethyl)-5-hydroxy-6-iodopyridine)

- 1144110-16-6(2-Bromo-5-(cyclopentyloxy)pyridine)

- 1779854-93-1(1-Chloro-3-(difluoromethyl)benzene)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:90719-30-5)Locostatin

Zuiverheid:99%/99%

Hoeveelheid:250mg/1g

Prijs ($):240.0/861.0